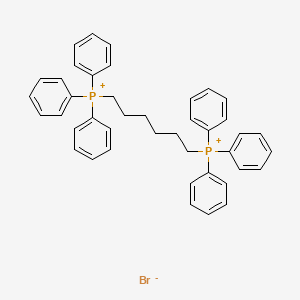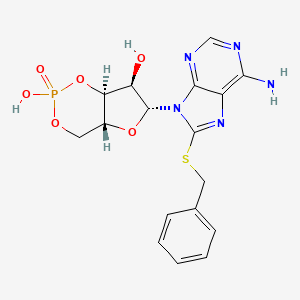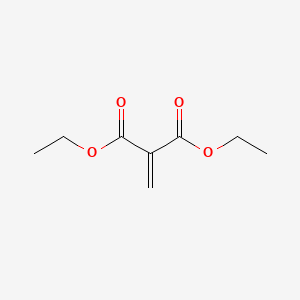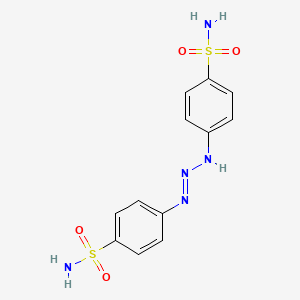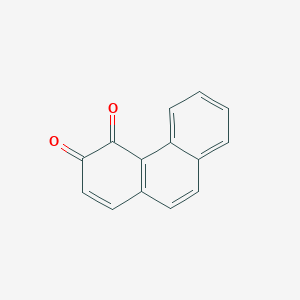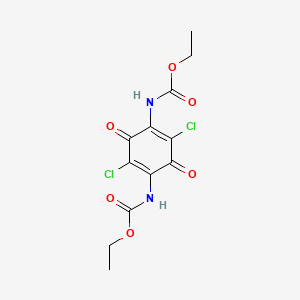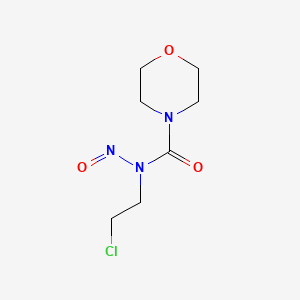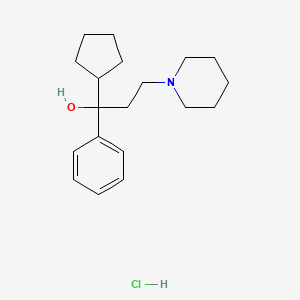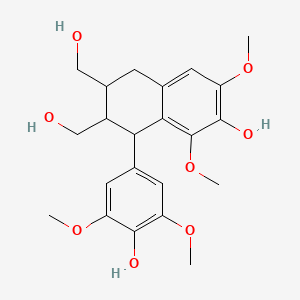
Lyoniresinol
Übersicht
Beschreibung
Lyoniresinol is a natural product found in Machilus, Machilus thunbergii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Taste Influence
Lyoniresinol and its derivatives are significant due to their presence in various plant species and alcoholic beverages. They exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Notably, this compound has been identified in wines and spirits, contributing to taste variations. The enantiomers of this compound differ in taste, with (+)-lyoniresinol imparting a strong bitter taste, while its enantiomer is tasteless. The first total asymmetric synthesis of both natural enantiomers of this compound has been achieved, confirming the structure and stereochemistry of these natural products. This synthesis is crucial for improving this compound quantitation methods in future studies (Luong, Pilkington, & Barker, 2022).
Anti-Melanogenic Activity
This compound has shown significant anti-melanogenic activity in murine B16F10 melanoma cells. It downregulates microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels, leading to decreased melanin biosynthesis. This is achieved by activating extracellular receptor kinase (ERK) signaling, which causes MITF protein degradation and suppresses tyrosinase activity. These findings suggest this compound's potential as a skin lightening agent in dermatologic applications (Liu, Sui, Li, & Li, 2012).
Antimicrobial Properties
This compound exhibits potent antimicrobial activity, particularly against antibiotic-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and human pathogenic fungi. One compound, (+)-lyoniresinol-3α-O-β-d-glucopyranoside, has been isolated and shown to have no hemolytic effect on human erythrocytes. This compound induces intracellular trehalose accumulation in Candida albicans as a stress response and disrupts the formation of pseudo-hyphae, indicating its potential as a lead compound for antibiotic agent development (Lee, Jung, & Woo, 2005).
Biotransformation and Phytoestrogen Potential
This compound, specifically its aglycone form, has structural similarities to phytoestrogen precursors. The biotransformation of lyoniside to this compound using Woodfordia fruticosa flowers has been explored. This process and its quantification through a validated High-Performance Thin-Layer Chromatography (HPTLC) method offer insights into the phytoestrogen potential of this compound in traditional remedies for gynecological disorders (Mishra & Aeri, 2016).
Antitrichomonal and Anti-Inflammatory Effects
(+)-Lyoniresinol has demonstrated antitrichomonal activity, particularly against Trichomonas vaginalis, suggesting its potential as a therapeutic agent for trichomoniasis. Furthermore, various this compound derivatives have shown inhibitory effects on nitric oxide production in lipopolysaccharide-stimulated cells, highlighting their anti-inflammatory properties (Moo-Puc et al., 2014); (Mai et al., 2022).
Eigenschaften
IUPAC Name |
8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





